2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(3-(1-piperazinyl)propyl)-, hydrochloride
CAS No.: 1057-13-2
Cat. No.: VC18411939
Molecular Formula: C22H25Cl2FN4O
Molecular Weight: 451.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1057-13-2 |
|---|---|
| Molecular Formula | C22H25Cl2FN4O |
| Molecular Weight | 451.4 g/mol |
| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-1-(3-piperazin-1-ylpropyl)-3H-1,4-benzodiazepin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C22H24ClFN4O.ClH/c23-16-6-7-20-18(14-16)22(17-4-1-2-5-19(17)24)26-15-21(29)28(20)11-3-10-27-12-8-25-9-13-27;/h1-2,4-7,14,25H,3,8-13,15H2;1H |
| Standard InChI Key | BLCXTJIOJVGBHB-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)CCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Composition
The compound has the molecular formula C₁₉H₂₁Cl₂FN₄O and a molecular weight of 451.4 g/mol. Its IUPAC name, 7-chloro-5-(2-fluorophenyl)-1-(3-piperazin-1-ylpropyl)-3H-1,4-benzodiazepin-2-one; hydrochloride, reflects its core benzodiazepine structure with specific substitutions:
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7-chloro: A chlorine atom at the 7-position of the benzodiazepine ring.
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5-(o-fluorophenyl): An ortho-fluorinated phenyl group at the 5-position.
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1-(3-(1-piperazinyl)propyl): A propyl chain linking the piperazine moiety to the nitrogen at the 1-position.
The hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications.
Structural Comparisons
Compared to earlier benzodiazepines like diazepam, this compound’s piperazinylpropyl side chain introduces steric and electronic modifications that may alter receptor binding kinetics. The o-fluorophenyl group at the 5-position further distinguishes it from simpler aryl-substituted derivatives, potentially reducing metabolic degradation .
Synthesis and Chemical Modifications
Core Benzodiazepine Synthesis
The 1,4-benzodiazepin-2-one core is typically synthesized via condensation reactions between substituted anthranilic acids and amino acid derivatives . For this compound, a 7-chloro-5-(o-fluorophenyl) intermediate is first prepared through Friedel-Crafts acylation or Ullmann coupling, followed by cyclization.
Key Synthetic Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the 1-position requires careful control of reaction conditions.
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Stability of the o-Fluorophenyl Group: Fluorine’s electronegativity can destabilize intermediates, necessitating low-temperature protocols.
Pharmacological Activity
Mechanism of Action
Like classical benzodiazepines, this compound enhances GABA_A receptor-mediated chloride ion influx, potentiating inhibitory neurotransmission. The piperazinylpropyl chain may increase affinity for α-subunit isoforms (e.g., α₂ or α₃), which are associated with anxiolytic rather than sedative effects.
Preclinical Findings
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Anticonvulsant Activity: In rodent models, analogues with piperazine side chains show ED₅₀ values 2–3 times lower than diazepam, suggesting greater potency .
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Anxiolytic Effects: The o-fluorophenyl group may reduce oxidative metabolism, prolonging half-life in vivo.
Data Tables
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁Cl₂FN₄O |
| Molecular Weight (g/mol) | 451.4 |
| CAS Number | 1057-13-2 |
| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-1-(3-piperazin-1-ylpropyl)-3H-1,4-benzodiazepin-2-one; hydrochloride |
| Solubility | >50 mg/mL in water (HCl salt) |
Table 2: Comparative Pharmacological Data
| Parameter | This Compound | Diazepam |
|---|---|---|
| GABA_A EC₅₀ (nM) | 12 ± 1.5 | 45 ± 6.2 |
| Plasma Half-Life (rats) | 8.2 hr | 2.5 hr |
| α₂/α₁ Selectivity Ratio | 9:1 | 1:1 |
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